5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole
Description
Properties
IUPAC Name |
5-chloro-4-[(2,3-dichlorophenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2S/c1-22-17(20)12(16(21-22)11-6-3-2-4-7-11)10-23-14-9-5-8-13(18)15(14)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRHRPRNMKQVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=C(C(=CC=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichlorobenzyl chloride with sodium sulfide to form 2,3-dichlorophenyl sulfide. This intermediate is then reacted with 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole: Lacks the dichlorophenyl and sulfanyl groups.
4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole: Lacks the chloro group at the 5-position.
Uniqueness
The presence of both chloro and dichlorophenyl sulfanyl groups in 5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole makes it unique compared to its similar compounds
Biological Activity
5-Chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its therapeutic potential and underlying mechanisms.
Chemical Structure and Properties
- Molecular Formula : C18H15Cl3N2S2
- Molecular Weight : 429.82 g/mol
- CAS Number : 318248-73-6
The structural features of this compound, particularly the presence of chlorine and sulfur moieties, contribute to its biological activity by influencing interactions with biological targets.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its efficacy against various cancer cell lines. For example:
- In a study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), several pyrazole derivatives were tested for cytotoxicity. The results demonstrated that compounds with similar structural features to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis when combined with standard chemotherapy agents like doxorubicin .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazoles is well-documented. The specific compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity makes it a candidate for treating conditions characterized by chronic inflammation.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Some studies indicate that compounds with similar structures exhibit activity against various bacterial strains and fungi. This suggests that this compound may possess similar antimicrobial capabilities .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several pathways have been proposed:
- Inhibition of Kinases : Pyrazole derivatives are known to inhibit specific kinases involved in cancer cell signaling pathways, such as BRAF(V600E) and EGFR .
- Modulation of Apoptotic Pathways : Studies suggest that these compounds can activate apoptotic pathways in cancer cells, leading to increased cell death.
- Reduction of Oxidative Stress : Some pyrazoles demonstrate antioxidant properties, which may contribute to their anti-inflammatory effects by reducing oxidative damage in tissues.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
- A study on a series of synthesized pyrazoles found that specific modifications enhanced their anticancer activity against resistant cell lines .
- Another investigation into the structure-activity relationship (SAR) revealed that certain functional groups significantly improved the bioactivity of pyrazole compounds against various targets .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions optimize yield and purity?
The synthesis typically involves multi-step protocols, including:
- Vilsmeier–Haack reaction for introducing aldehyde groups to pyrazole precursors, as demonstrated in related pyrazole-4-carbaldehyde derivatives .
- Nucleophilic substitution for introducing the sulfanyl-methyl group, requiring anhydrous conditions and catalysts like K₂CO₃ to enhance reactivity .
- Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol to achieve >95% purity .
Key conditions: Strict temperature control (~0–5°C during aldehyde formation) and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. How is the molecular structure confirmed using spectroscopic and crystallographic methods?
- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and torsion angles (e.g., C–S bond: ~1.78 Å; dihedral angles between aromatic rings: 65–85°) . SHELX software is commonly used for refinement, with R factors <0.08 for high-confidence structures .
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methyl group at ~δ 3.8 ppm; aromatic protons at δ 7.2–7.6 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 423.98) .
Advanced Questions
Q. What strategies resolve discrepancies between computational predictions and experimental structural data?
- Hybrid DFT/X-ray analysis : Compare computed (e.g., B3LYP/6-311+G(d,p)) and experimental bond lengths/angles to identify steric or electronic effects not captured in simulations .
- Dynamic NMR : Investigate conformational flexibility in solution (e.g., hindered rotation of the sulfanyl-methyl group) that may explain deviations from static crystal structures .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl···H contacts) to rationalize crystal packing anomalies .
Q. How do substituent modifications influence biological activity in SAR studies?
- Sulfanyl-methyl group : Replacement with bulkier groups (e.g., trifluoromethyl) reduces cannabinoid receptor binding affinity due to steric clashes, as seen in analogs .
- Halogen positioning : 2,3-Dichlorophenyl substituents enhance hydrophobic interactions with enzyme active sites compared to para-substituted analogs .
- Pyrazole core rigidity : Introduction of dihydro-pyrazole moieties improves metabolic stability but reduces solubility, requiring formulation adjustments .
Q. What methodological considerations are critical when refining crystal structures with SHELX?
- High-resolution data : Use synchrotron sources (λ = 0.7–1.0 Å) to improve data-to-parameter ratios (>10:1) and reduce overfitting risks .
- Twinned data handling : Apply HKLF 5 format in SHELXL for twin refinement, particularly for monoclinic crystals with pseudo-merohedral twinning .
- Disorder modeling : Split occupancy for flexible substituents (e.g., dichlorophenyl groups) using PART instructions to avoid artificial symmetry .
Q. How are biological target interactions assessed experimentally?
- In vitro binding assays : Radiolabeled competitive binding studies (e.g., [³H]CP-55,940 for cannabinoid receptors) with IC₅₀ values calculated via nonlinear regression .
- Enzyme inhibition : Kinetic assays (e.g., COX-2 inhibition monitored by UV absorbance at 405 nm) to determine Ki values .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses, validated by mutagenesis studies (e.g., His residue interactions in active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
